molecular formula C15H9ClFNO2S B1454397 2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid CAS No. 1405577-41-4

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid

Cat. No.: B1454397
CAS No.: 1405577-41-4
M. Wt: 321.8 g/mol
InChI Key: CHOGAJQIAGPQPR-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9ClFNO2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which includes a thiophene ring and fluorine substitution. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₉ClFNO₂S
  • CAS Number : 1405577-41-4
  • Molecular Weight : 305.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and cellular signaling pathways. The presence of the carboxylic acid group is crucial for binding interactions, enhancing its efficacy in inhibiting specific kinases.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results in inhibiting Aurora A kinase, a key regulator of cell cycle progression. The inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Cancer Cell LineMechanism
This compoundTBDMCF-7 (Breast)Aurora A inhibition, apoptosis induction
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78MCF-7 (Breast)Aurora A inhibition, G1 phase arrest

Note: IC50 values for the compound are yet to be determined through ongoing research.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The structural features of this compound may enhance its activity against various bacterial strains.

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects of quinoline derivatives on cancer cell lines, it was observed that compounds similar to this compound exhibited selective toxicity towards MCF-7 cells, leading to increased apoptosis rates compared to controls.
    • Findings : The compound induced apoptosis more effectively than doxorubicin, a standard chemotherapy agent.
  • Kinase Inhibition Assays : Kinase panel assays conducted on related compounds revealed that the presence of the carboxylic acid moiety was essential for effective binding and inhibition of target kinases.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2S/c1-7-4-8-9(15(19)20)6-11(12-2-3-13(16)21-12)18-14(8)10(17)5-7/h2-6H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGAJQIAGPQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid
Reactant of Route 6
2-(5-Chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid

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